molecular formula C10H8FNO2 B1488380 (5-(2-Fluorophenyl)isoxazol-4-yl)methanol CAS No. 1897744-13-6

(5-(2-Fluorophenyl)isoxazol-4-yl)methanol

Cat. No.: B1488380
CAS No.: 1897744-13-6
M. Wt: 193.17 g/mol
InChI Key: IWTZLJKZRCWRLU-UHFFFAOYSA-N
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Description

(5-(2-Fluorophenyl)isoxazol-4-yl)methanol: is a fluorinated organic compound characterized by the presence of a fluorophenyl group attached to an isoxazole ring, which is further substituted with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Fluorophenyl)isoxazol-4-yl)methanol typically involves the following steps:

  • Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of hydroxylamine derivatives with suitable carbonyl compounds.

  • Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a halogenation reaction, followed by a nucleophilic aromatic substitution.

  • Attachment of the Methanol Group: The methanol group is introduced via a reduction reaction or a nucleophilic addition to the isoxazole ring.

Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, specific reaction conditions, and purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

(5-(2-Fluorophenyl)isoxazol-4-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the methanol group to a carboxylic acid or other oxidized forms.

  • Reduction: Reduction reactions can reduce the isoxazole ring or other functional groups present in the molecule.

  • Substitution: Nucleophilic substitution reactions can replace the fluorophenyl group with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, or ketones.

  • Reduction Products: Alcohols or other reduced forms of the compound.

  • Substitution Products: Derivatives with different substituents replacing the fluorophenyl group.

Scientific Research Applications

(5-(2-Fluorophenyl)isoxazol-4-yl)methanol: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: Investigated for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of fluorinated compounds and materials with specific properties.

Mechanism of Action

The mechanism by which (5-(2-Fluorophenyl)isoxazol-4-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

(5-(2-Fluorophenyl)isoxazol-4-yl)methanol: can be compared with other similar compounds, such as:

  • (3-(2-Fluorophenyl)isoxazol-5-yl)methanol: Similar structure but different position of the fluorophenyl group.

  • (3-(4-Fluorophenyl)isoxazol-5-yl)methanol: Different position of the fluorophenyl group and isoxazole ring.

  • (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol: Presence of a methyl group in addition to the fluorophenyl group.

Properties

IUPAC Name

[5-(2-fluorophenyl)-1,2-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-7(6-13)5-12-14-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTZLJKZRCWRLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NO2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(2-Fluorophenyl)isoxazol-4-yl)methanol
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